molecular formula C36H51NO B3025730 1'H-lupa-2,20(29)-dieno[3,2-b]indol-28-ol CAS No. 2365493-59-8

1'H-lupa-2,20(29)-dieno[3,2-b]indol-28-ol

Cat. No. B3025730
CAS RN: 2365493-59-8
M. Wt: 513.8 g/mol
InChI Key: DBMVITGMICHGEG-GWMWQEPPSA-N
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Description

1’H-lupa-2,20(29)-dieno[3,2-b]indol-28-ol is a chemical compound with the molecular formula C30H48O . It has an average mass of 424.702 Da and a mono-isotopic mass of 424.370514 Da .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a general approach for the synthesis of 1-(1H-indol-3-yl)-3,3-dimercaptoprop-2-en-1-one and 5-(1H-indol-3-yl)-3H-1,2-dithiole-3-thione was performed . These compounds were used as efficient precursors for the synthesis of new compounds bearing five- and/or six-membered heterocyclic moieties .


Molecular Structure Analysis

The molecular structure of 1’H-lupa-2,20(29)-dieno[3,2-b]indol-28-ol includes 9 defined stereocentres . The compound has a density of 1.0±0.1 g/cm3, a boiling point of 490.9±34.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.8 mmHg at 25°C .


Chemical Reactions Analysis

While specific chemical reactions involving 1’H-lupa-2,20(29)-dieno[3,2-b]indol-28-ol are not available, similar compounds have been used in various chemical reactions . For instance, vinylation by acetylene of hydroxyl-containing compounds in superbase solutions is a rational method for preparing vinyl ethers .


Physical And Chemical Properties Analysis

1’H-lupa-2,20(29)-dieno[3,2-b]indol-28-ol has a molar refractivity of 131.3±0.3 cm3, a polar surface area of 20 Å2, and a polarizability of 52.1±0.5 10-24 cm3 . It also has a surface tension of 34.5±3.0 dyne/cm and a molar volume of 431.4±3.0 cm3 .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of “1’H-lupa-2,20(29)-dieno[3,2-b]indol-28-ol,” focusing on six unique applications, each with a detailed and descriptive heading.

Antitumor Activity

1’H-lupa-2,20(29)-dieno[3,2-b]indol-28-ol: has shown promising antitumor properties. Research indicates that derivatives of this compound can inhibit the growth of various human cancer cell lines, including leukemia, melanoma, non-small-cell lung cancer, colon cancer, CNS cancer, and kidney cancer . These findings suggest potential applications in developing new cancer therapies, particularly for cancers that are resistant to conventional treatments.

properties

IUPAC Name

[(1R,2R,14R,17R,18R,21S,24R,25R,26R)-2,13,13,17,18-pentamethyl-24-prop-1-en-2-yl-11-azaheptacyclo[15.11.0.02,14.04,12.05,10.018,26.021,25]octacosa-4(12),5,7,9-tetraen-21-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H51NO/c1-22(2)23-14-17-36(21-38)19-18-34(6)26(30(23)36)12-13-29-33(5)20-25-24-10-8-9-11-27(24)37-31(25)32(3,4)28(33)15-16-35(29,34)7/h8-11,23,26,28-30,37-38H,1,12-21H2,2-7H3/t23-,26+,28-,29+,30+,33-,34+,35+,36+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBMVITGMICHGEG-GWMWQEPPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(CC6=C(C5(C)C)NC7=CC=CC=C67)C)C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4(CC6=C(C5(C)C)NC7=CC=CC=C67)C)C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H51NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1'H-lupa-2,20(29)-dieno[3,2-b]indol-28-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1'H-lupa-2,20(29)-dieno[3,2-b]indol-28-ol
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1'H-lupa-2,20(29)-dieno[3,2-b]indol-28-ol
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1'H-lupa-2,20(29)-dieno[3,2-b]indol-28-ol
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1'H-lupa-2,20(29)-dieno[3,2-b]indol-28-ol
Reactant of Route 5
1'H-lupa-2,20(29)-dieno[3,2-b]indol-28-ol
Reactant of Route 6
1'H-lupa-2,20(29)-dieno[3,2-b]indol-28-ol

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